1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene is a complex organic compound characterized by its three carbazole units attached to a benzene ring. This compound is known for its electron-rich properties and is widely used in advanced materials, particularly in the field of organic electronics.
Mechanism of Action
- The primary targets of tCP are not well-documented in the literature. However, we know that it functions as a host material for phosphorescent emitters in OLEDs. Its primary role is to facilitate charge transport within the device structure, specifically aiding hole injection and transport from the anode to the emitting layer .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene plays a crucial role in various biochemical reactions due to its unique structure and properties. It interacts with several enzymes, proteins, and other biomolecules, facilitating electron transfer processes. The compound’s electron-rich nature allows it to participate in redox reactions, where it can act as an electron donor. This interaction is particularly significant in the context of its use as a phosphorescent host material in LEDs, where it helps in the efficient transfer of energy .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to facilitate electron transfer can impact various cellular processes, including oxidative phosphorylation and other metabolic pathways. Additionally, its role in energy transfer can affect the expression of genes involved in these pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, facilitating electron transfer and energy conversion processes. This binding interaction can lead to the activation or inhibition of enzymes, depending on the context. For instance, in the context of LEDs, the compound’s interaction with phosphorescent materials leads to efficient energy transfer and light emission. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate electron transfer and energy conversion processes without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are critical for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to electron transfer and energy conversion. The compound interacts with enzymes and cofactors involved in oxidative phosphorylation and other redox reactions. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The compound’s electron-rich nature also allows it to participate in various transport processes, influencing its distribution within the cell .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as mitochondria, where it can participate in electron transfer and energy conversion processes. This subcellular localization is critical for the compound’s role in modulating cellular metabolism and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene typically involves the following steps:
Bromination: The starting material, benzene, undergoes bromination to introduce bromine atoms at the 1, 3, and 5 positions.
Nucleophilic Substitution: The brominated benzene is then treated with carbazole under nucleophilic substitution conditions to replace the bromine atoms with carbazole units.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different functional groups can be introduced to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted variants of the original compound.
Scientific Research Applications
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is utilized in the study of organic materials and their interactions with biological systems.
Industry: The compound is extensively used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transporting properties.
Comparison with Similar Compounds
1,3,5-tris(4-bromophenyl)benzene
1,3,5-tris(2-methylphenyl)benzene
1,3,5-tris(trifluoromethyl)benzene
Properties
IUPAC Name |
9-[4-[3,5-bis(4-carbazol-9-ylphenyl)phenyl]phenyl]carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H39N3/c1-7-19-55-49(13-1)50-14-2-8-20-56(50)61(55)46-31-25-40(26-32-46)43-37-44(41-27-33-47(34-28-41)62-57-21-9-3-15-51(57)52-16-4-10-22-58(52)62)39-45(38-43)42-29-35-48(36-30-42)63-59-23-11-5-17-53(59)54-18-6-12-24-60(54)63/h1-39H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCICDYGIJBPNPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H39N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.